

physical and chemical properties of diphenylmercury

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Compound of Interest

Compound Name: Diphenylmercury

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An In-depth Technical Guide on the Physical and Chemical Properties of **Diphenylmercury**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **diphenylmercury** ($\text{Hg}(\text{C}_6\text{H}_5)_2$). It includes quantitative data, detailed experimental protocols for its synthesis, and visualizations of key processes to support research and development activities. **Diphenylmercury** is an organomercury compound of historical interest due to its stability, but its high toxicity necessitates careful handling and a thorough understanding of its characteristics.^[1]

Physical Properties

Diphenylmercury is a white to beige solid at room temperature.^{[1][2][3]} It is generally insoluble in water but soluble in organic solvents such as benzene, chloroform, and to a lesser extent, ethanol and diethyl ether.^{[1][2]} Key physical properties are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₂ H ₁₀ Hg	[4]
Molar Mass	354.804 g·mol ⁻¹	[1]
Appearance	White to beige solid/powder	[1][2][3]
Melting Point	121-125 °C	[1][3][4]
Boiling Point	>306 °C	[2][5]
Density	2.318 - 2.32 g/cm ³ at 25 °C	[1][3][6]
Solubility in Water	Insoluble	[2][7]
Solubility in Organic Solvents	Soluble in benzene, chloroform; slightly soluble in ethanol, diethyl ether	[1]
Crystal Structure	The crystal structure of diphenylmercury has been determined, and it forms adducts with bidentate ligands.	[8]

Chemical Properties and Reactivity

Diphenylmercury is a notably stable organometallic compound.[1] It is stable under normal temperatures and pressures.[9] However, it is incompatible with strong oxidizing agents.[9] When heated to decomposition, it emits toxic fumes of mercury and mercury oxides.[6][10]

Key aspects of its reactivity include:

- **Transmetalation Reactions:** **Diphenylmercury** can undergo transmetalation with other metals. For example, it reacts with aluminum to form triphenylaluminium.[11]
- **Reaction with Halogens:** It reacts with halogens to produce the corresponding organic halide. [11]
- **Stability:** The Hg-C bond is remarkably resilient.[11]

Experimental Protocols

Several methods for the synthesis of **diphenylmercury** have been reported. The following are two common experimental protocols.

Synthesis from Bromobenzene and Sodium Amalgam

This method involves the reaction of bromobenzene with a sodium amalgam in a suitable solvent.

Materials:

- 3% Sodium amalgam
- Bromobenzene
- Dry toluene or xylene
- Ethyl acetate
- Benzene
- 95% Ethanol

Procedure:

- In a 1-L round-bottomed flask equipped with a reflux condenser, place 900 g of 3% sodium amalgam, 180 g of bromobenzene, 200 cc of dry toluene or xylene, and 10 cc of ethyl acetate.[\[12\]](#)
- Heat the mixture on a steam bath for about ten hours with occasional shaking.[\[12\]](#)
- While still hot, transfer the mixture to a fluted filter paper in a large glass funnel, leaving as much of the mercury behind as possible. Caution: This step should be performed in a fume hood as **diphenylmercury** is very poisonous.[\[12\]](#)
- Extract the **diphenylmercury** from the solid on the filter paper using 600 cc of boiling benzene for approximately ten hours in an extraction apparatus.[\[12\]](#)

- Distill the benzene solution under reduced pressure on an oil bath, raising the temperature to 110 °C towards the end of the distillation.[12]
- Wash the solid residue with four 50 cc portions of ice-cooled 95% ethanol until it is nearly white.[12]
- The expected yield is 65–75 g, with a melting point of 121–123 °C.[12]

Synthesis via Grignard Reagent

This is a general and versatile method for preparing organomercury compounds.[11][13] It involves the reaction of a Grignard reagent (phenylmagnesium bromide) with a mercury(II) halide.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bromobenzene
- Mercuric chloride (HgCl₂) or mercuric bromide (HgBr₂)

Procedure:

- Preparation of Grignard Reagent: Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
- Reaction with Mercuric Halide: Cool the Grignard solution in an ice bath. Slowly add a solution of mercuric chloride in dry ether with vigorous stirring.[13] The reaction stoichiometry is crucial: two equivalents of the Grignard reagent are required for one equivalent of the mercury(II) halide to form the diorganomercury compound.[13]
 - $2 \text{ C}_6\text{H}_5\text{MgBr} + \text{HgCl}_2 \rightarrow (\text{C}_6\text{H}_5)_2\text{Hg} + 2 \text{ MgBrCl}$

- **Work-up and Purification:** After the reaction is complete, the mixture is typically treated with a dilute acid to quench any unreacted Grignard reagent. The organic layer is then separated, dried, and the solvent is removed to yield the crude **diphenylmercury**.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.^[14] A specific purification method involves dissolving the crude material in warm ethanol, treating it with moist silver oxide to remove any phenylmercuric halides, and then recrystallizing from benzene.^[14]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of **diphenylmercury**.

Spectroscopic Data	Description	References
^1H NMR	Spectral data is available for diphenylmercury.	[15]
^{13}C NMR	The ^{13}C NMR spectrum has been reported, with data available in various databases.	[7][16][17]
^{199}Hg NMR	^{199}Hg is the preferred mercury nucleus for NMR studies due to its spin- $\frac{1}{2}$ nature, which yields sharp signals over a wide chemical shift range.	[18]
Mass Spectrometry	The mass spectrum of diphenylmercury shows fragmentation patterns that include the loss of a phenyl radical to form the phenylmercury cation, followed by the loss of mercury to yield the phenyl cation. Another significant fragmentation pathway is the extrusion of mercury from the parent ion to form a biphenyl-type system.	[19]
IR Spectroscopy	The infrared spectrum of diphenylmercury has been recorded and is available in spectral databases.	[7][20]

Visualizations

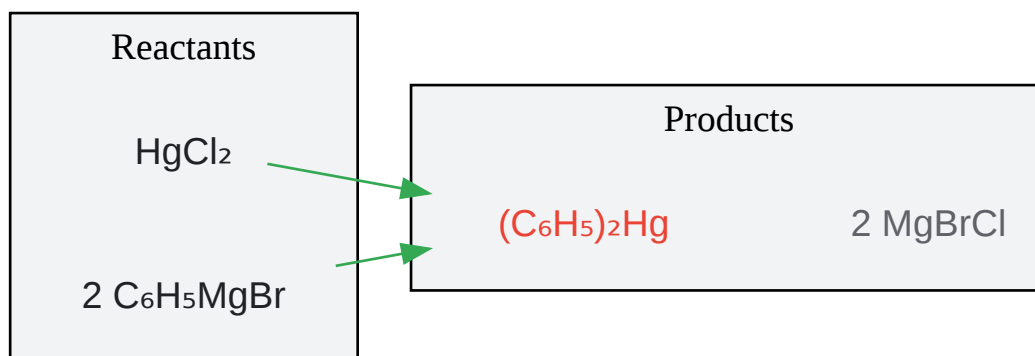
Synthesis Workflow via Grignard Reagent



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Caption: General experimental workflow for the synthesis of **diphenylmercury** via a Grignard reagent.

Reaction Pathway for Grignard Synthesis



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